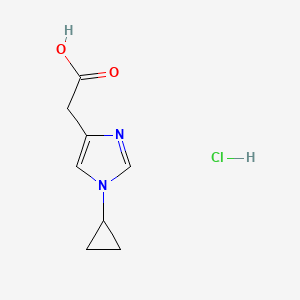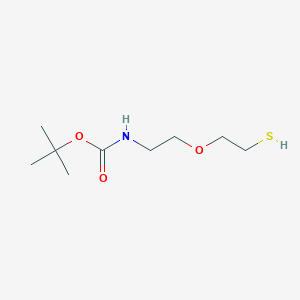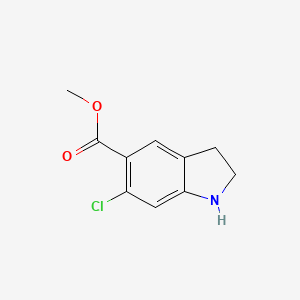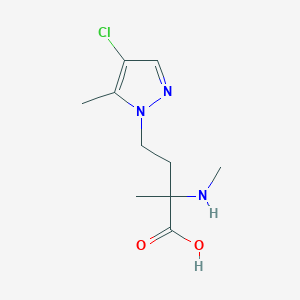
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro and a methyl group, along with a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated to introduce the chloro and methyl substituents at the desired positions.
Attachment of the Butanoic Acid Moiety: The final step involves the attachment of the butanoic acid moiety through a series of reactions, including alkylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid: A closely related compound with a similar structure but lacking the methylamino group.
4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid: Another related compound with an acetic acid moiety instead of the butanoic acid moiety.
Uniqueness
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is unique due to the presence of both the methylamino and butanoic acid groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
4-(4-chloro-5-methylpyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-13-14(7)5-4-10(2,12-3)9(15)16/h6,12H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
AAIGLBMFZBTPKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CCC(C)(C(=O)O)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
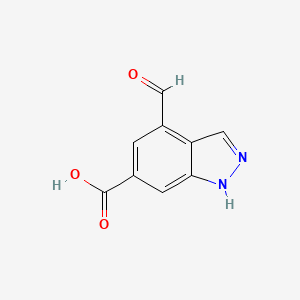
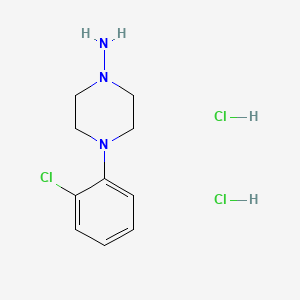
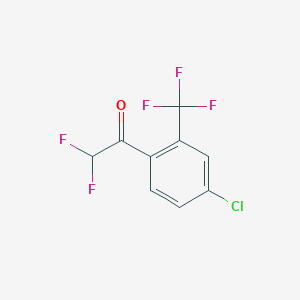

![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
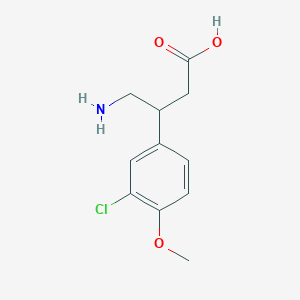
![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
